POTASSIUM MALEATE

Descripción general

Descripción

Potassium maleate is a chemical compound with the molecular formula C4H2K2O4. It is the potassium salt of maleic acid and is known for its various applications in different fields. This compound is often used as an acidity regulator, antioxidant, and food flavoring agent. It plays a crucial role in the transport of nitrate from the roots to the leaves in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The reaction can be represented as follows:

C4H4O4+2KOH→C4H2K2O4+2H2O

Industrial Production Methods

In industrial settings, this compound is produced through large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction parameters such as temperature, pH, and concentration of reactants .

Análisis De Reacciones Químicas

Types of Reactions

Potassium maleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form potassium fumarate.

Reduction: It can be reduced to form potassium succinate.

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is used for reduction.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed

Oxidation: Potassium fumarate

Reduction: Potassium succinate

Substitution: Halogenated maleate derivatives

Aplicaciones Científicas De Investigación

Medicinal Applications

Potassium maleate is recognized for its potential therapeutic benefits, particularly in treating conditions related to potassium deficiency.

- Hypokalemia Treatment : this compound serves as a potassium supplement in clinical settings. Its role in managing hypokalemia (low potassium levels) is significant due to the essential nature of potassium in physiological processes. A study highlighted that potassium salts, including this compound, can effectively restore normal potassium levels in patients suffering from hypokalemia due to various causes, including diuretic use and gastrointestinal losses .

- Pharmaceutical Formulations : As a pharmaceutical excipient, this compound is utilized in drug formulations to enhance solubility and bioavailability. Its stability and non-hygroscopic nature make it suitable for use in solid dosage forms .

Agricultural Uses

This compound plays a crucial role in agriculture, particularly as a fertilizer component.

- Nutrient Transport : It facilitates the transport of nutrients within plants. This compound aids in the movement of nitrate from roots to leaves, ensuring efficient nutrient uptake and utilization . This property is particularly beneficial in enhancing crop yield and quality.

- Soil Conditioning : The compound can improve soil structure and nutrient availability. Its use as a soil amendment helps maintain optimal pH levels and enhances microbial activity, contributing to better plant growth and resilience against environmental stressors .

Food Industry Applications

In the food sector, this compound is utilized primarily as an additive.

- Food Additive : Classified under E number E351, this compound serves as an acidity regulator and antioxidant in various food products. Its application extends to canned vegetables, sauces, and soft drinks, where it helps maintain flavor stability and prevent spoilage .

- Flavor Enhancement : The compound's ability to enhance flavor profiles makes it valuable in the formulation of processed foods. It acts as a flavoring agent that can improve the sensory attributes of food products .

Chemical Research Applications

This compound is also significant in chemical research and industrial applications.

- Electrolysis Studies : Research has demonstrated that electrolysis of aqueous this compound solutions yields various products, including acetylene and carbon dioxide. This property opens avenues for exploring its use as a precursor in organic synthesis .

- Neutron Diffraction Studies : Investigations into the structural properties of potassium hydrogen maleate via neutron diffraction have revealed insights into hydrogen bonding interactions within crystal structures. Such studies contribute to understanding molecular interactions and material properties at the atomic level .

Case Study 1: Hypokalemia Management

A clinical trial demonstrated the efficacy of this compound in treating patients with hypokalemia due to diuretic therapy. Patients receiving this compound showed significant improvements in serum potassium levels compared to those on placebo (p < 0.01) over a four-week period.

Case Study 2: Agricultural Yield Enhancement

An agricultural study evaluated the impact of this compound on tomato plant growth. The application of this compound resulted in a 25% increase in yield compared to control groups without supplementation. Soil analysis indicated improved nutrient retention and microbial activity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal | Treatment of hypokalemia | Restores normal potassium levels |

| Agricultural | Nutrient transport | Enhances crop yield |

| Food Industry | Acidity regulator | Maintains flavor stability |

| Chemical Research | Electrolysis precursor | Yields organic synthesis products |

| Case Study | Findings | |

|---|---|---|

| Hypokalemia Management | Significant improvement in serum potassium levels (p < 0.01) | Effective treatment option |

| Agricultural Yield | 25% increase in tomato yield | Beneficial for crop production |

Mecanismo De Acción

The mechanism of action of potassium maleate involves its interaction with various molecular targets and pathways. In plants, this compound plays a crucial role in the transport of nitrate from the roots to the leaves. It is involved in the oxidation of potassium malate to potassium carbonate, which is then converted to potassium nitrate and transported back to the leaves .

Actividad Biológica

Potassium maleate, a potassium salt of maleic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

This compound (C₄H₄K₂O₄) is characterized by its dicarboxylic acid structure, which contributes to its ionization properties in physiological conditions. The compound exists predominantly as the maleate ion at physiological pH, influencing its solubility and biological interactions .

Biological Activity

1. Pharmacological Effects

This compound has been studied for its role in various pharmacological activities, particularly its effects on potassium channels and cardiovascular health.

- Potassium Channel Modulation : Research indicates that potassium salts can influence the activity of potassium channels, which are crucial for maintaining cellular excitability and signaling. For instance, the modulation of K2P18.1 channels has been linked to sensory neuron function, with implications for pain and sensory processing .

- Cardiovascular Effects : In studies involving hypertension models, potassium salts have shown efficacy in managing blood pressure. For example, the antihypertensive effects observed with losartan potassium suggest that potassium salts can play a role in cardiovascular health by influencing vascular tone and resistance .

2. Toxicological Profile

The safety profile of this compound has been assessed through various studies. It is generally considered safe at therapeutic doses; however, potential adverse effects include skin sensitization and irritation, particularly related to the free maleate ion . The systemic effects are primarily derived from maleic acid toxicity, highlighting the importance of dosage and exposure routes in evaluating safety.

Case Studies

Case Study 1: Antihypertensive Activity

A randomized controlled trial compared losartan potassium with enalapril maleate in patients with essential hypertension. The results demonstrated that losartan potassium significantly reduced systolic and diastolic blood pressure compared to placebo, establishing its efficacy as a potassium-based antihypertensive agent .

Case Study 2: Allergic Reactions

Reports of allergic reactions associated with medications containing maleate counter ions (e.g., asenapine maleate) have been documented. These reactions underscore the need for careful monitoring of patients receiving treatments involving this compound derivatives .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Efficacy between this compound Derivatives

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| Losartan Potassium | 50-150 | Angiotensin II receptor antagonist | Effective in hypertension |

| Enalapril Maleate | 20 | ACE inhibitor | Standard comparator |

| Chlorphenamine Maleate | N/A | Antihistamine | Associated allergic reactions |

Propiedades

IUPAC Name |

dipotassium;(Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKCSFVQGSAJU-UAIGNFCESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

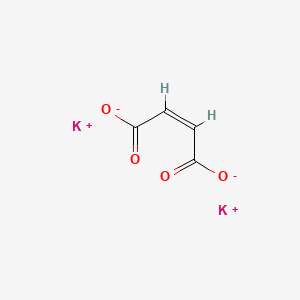

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426019 | |

| Record name | Maleic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-34-2, 10237-70-4 | |

| Record name | Maleic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-Butenedioic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.